Product packaging for 1-Chloro-3,4,5-tribromobenzene(Cat. No.:CAS No. 3460-25-1)

1-Chloro-3,4,5-tribromobenzene

Cat. No.: B1601005
CAS No.: 3460-25-1
M. Wt: 349.24 g/mol
InChI Key: LFFJEPXOSKOCRR-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Aromatics in Contemporary Chemical Science

Halogenated benzene (B151609) derivatives are a class of organic compounds that have become indispensable in numerous areas of chemical science. The introduction of halogen atoms onto a benzene ring dramatically alters its electronic properties, polarity, and reactivity, making these compounds highly versatile. ontosight.ai Polyhalogenated aromatics, which contain multiple halogen substituents, are particularly significant as building blocks and intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals like pesticides and herbicides, and advanced materials. ontosight.aiacs.org

The type of halogen and its position on the aromatic ring dictate the compound's behavior. For instance, the order of increasing sensitivity to radiation among mono- and dihalogenated benzenes is fluoro-, chloro-, bromo-, and iodobenzenes. researchgate.net Highly halogenated benzenes are of interest in materials science for creating new polymers with specific thermal and electrical properties. ontosight.ai Furthermore, the study of intramolecular interactions, such as halogen-halogen bonding in fully halogenated benzenes, provides fundamental insights valuable in supramolecular chemistry and materials design. nih.gov These compounds are also recognized as persistent organic pollutants, prompting research into their environmental behavior and toxicology. mdpi.comresearchgate.net

Current Research Landscape and Emerging Trends Pertaining to 1-Chloro-3,4,5-tribromobenzene

The current research landscape for this compound positions it primarily as a chemical intermediate and a subject within the broader study of polyhalogenated aromatics. While extensive studies focusing exclusively on this specific molecule are not abundant, its utility is implied by its role as a starting material or reagent in organic synthesis. chlorobenzene.ltdechemi.com It is used in the production of other specialty chemicals and may serve as an intermediate in the creation of pharmaceutical compounds. echemi.com

Emerging trends in related fields suggest potential areas of interest for this compound. Research into its close structural relatives, the tribromobenzene isomers, reveals a focus on understanding how molecular symmetry and intermolecular forces (like halogen bonding) influence physical properties such as melting points. iucr.orgresearchgate.net For example, 1,3,5-tribromobenzene (B165230) has been studied for its use as a solid additive to optimize the performance of organic solar cells and as a reactant for creating novel monomers. researchgate.netsigmaaldrich.com Given the mixed halogen substitution in this compound, it presents a unique case for studying the interplay of different halogen atoms on crystal packing and noncovalent interactions. Research also continues to track historical trends and sources of halogenated polycyclic aromatic hydrocarbons in the environment, a category to which this compound belongs. nih.gov

Scope, Objectives, and Rationale of the Comprehensive Research Outline

The scope of this article is to present a focused and scientifically rigorous overview of this compound. The primary objective is to consolidate the available chemical and physical data, and to situate the compound within the wider context of research on polyhalogenated aromatic hydrocarbons. This is achieved by adhering to a strict outline that covers the general significance of this chemical class before narrowing the focus to the specific properties and research relevance of this compound. The rationale for this approach is to provide a clear and detailed reference for researchers and chemists interested in halogenated organic compounds, ensuring that the information is presented logically and without extraneous details.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized below. These data are critical for its application in synthetic chemistry and materials science.

Table 1: Physical and Chemical Properties

Property Value Source(s)
CAS Number 3460-25-1 guidechem.comnih.gov
Molecular Formula C₆H₂Br₃Cl guidechem.comnih.gov
Molecular Weight 349.24 g/mol nih.gov
Melting Point 98-100 °C chemicalbook.com
Boiling Point 308.0 ± 37.0 °C (Predicted) chemicalbook.com
Density 2.329 ± 0.06 g/cm³ (Predicted) guidechem.comchemicalbook.com
Appearance Powder or liquid echemi.com
Flash Point 151.42 °C guidechem.com
Refractive Index 1.643 guidechem.com

| IUPAC Name | 1,2,3-tribromo-5-chlorobenzene | nih.gov |

Table 2: Computed Molecular Descriptors

Descriptor Value Source(s)
XLogP3-AA 4.6 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 0 nih.gov
Rotatable Bond Count 0 nih.gov
Exact Mass 347.73747 Da nih.gov
Monoisotopic Mass 345.73952 Da nih.gov
Topological Polar Surface Area 0 Ų nih.gov

| Heavy Atom Count | 10 | nih.gov |

Research Findings

Detailed research has characterized the structural and spectroscopic properties of polyhalogenated benzenes. For instance, studies on tribromobenzene isomers have used X-ray diffraction to correlate crystal structures with melting points, examining the role of intermolecular halogen interactions (Br⋯Br, Br⋯C, and Br⋯H). iucr.org While specific crystal structure data for this compound is not widely published, it is known to be related to isomorphous compounds like 1,3,5-trichlorobenzene (B151690) and 1,3,5-tribromobenzene, which have orthorhombic crystal systems. researchgate.netacs.org Spectroscopic data, such as nuclear quadrupole resonance spectroscopy, has also been noted as a relevant characterization technique for this compound. nih.govlabnovo.com

In synthetic chemistry, related compounds like 1-chloro-3,5-dibromobenzene are used in the preparation of aryl bromides via deprotonation. sigmaaldrich.com The synthesis of this compound itself can potentially start from precursors like 4-Chloroaniline (B138754) or 4-Bromochlorobenzene. chemsrc.com The reactivity of such compounds is a key area of research; for example, 1,3,5-tribromobenzene reacts with perfluoroalkenylzinc reagents in the presence of a palladium catalyst to form novel monomers. sigmaaldrich.com These examples highlight the role of polyhalogenated benzenes as versatile platforms for constructing more complex functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Br3Cl B1601005 1-Chloro-3,4,5-tribromobenzene CAS No. 3460-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-tribromo-5-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3Cl/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFJEPXOSKOCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504931
Record name 1,2,3-Tribromo-5-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3460-25-1
Record name 1,2,3-Tribromo-5-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Crystal Structure Elucidation of 1 Chloro 3,4,5 Tribromobenzene and Its Analogs

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful and widely used technique for determining the precise arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it is possible to construct a three-dimensional model of the electron density, and from this, the positions of the individual atoms can be inferred.

Single crystal X-ray diffraction (SCXRD) provides the most detailed and accurate structural information. In this method, a single, well-ordered crystal is mounted and exposed to a beam of X-rays. The resulting diffraction pattern is used to solve the crystal structure.

The study of crystal structures at different temperatures can reveal important information about phase transitions and the dynamic behavior of molecules in the solid state. For example, in a study of 1,4-dibromo-2,3,5,6-tetramethylbenzene, a reversible order-disorder phase transition was observed at approximately 154 K on cooling and 160 K on heating. acs.org In the high-temperature phase, the bromine and methyl groups are disordered, while in the low-temperature phase, they occupy more ordered, preferred sites. acs.org This temperature-dependent ordering was confirmed by determining the crystal structure at multiple temperatures between 100 K and 150 K. scispace.com

CompoundTemperature (K)Crystal SystemSpace GroupKey Findings
1,4-dibromo-2,3,5,6-tetramethylbenzene296MonoclinicP2₁/cDisordered bromine and methyl groups. scispace.com
1,4-dibromo-2,5-bis(bromomethyl)benzeneRoom TempTriclinicP-1Molecules linked by Br···Br interactions. rsc.org
[4-C₂H₅-C₆H₄NH₃]₂ZnBr₄150(2)TriclinicP-1Two crystallographically independent cations with different orientations. researchgate.net

This table presents a selection of data from studies on analogs to illustrate the type of information obtained from SCXRD at different temperatures.

Powder X-ray diffraction (PXRD) is a technique used to analyze polycrystalline materials. Instead of a single crystal, a sample consisting of a large number of small, randomly oriented crystallites is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle.

PXRD is a valuable tool for:

Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline phases present in a sample can be identified. ucmerced.edu

Quantitative Phase Analysis: The relative amounts of different crystalline phases in a mixture can be determined. icdd.com

Lattice Parameter Refinement: Precise unit cell dimensions can be obtained from the positions of the diffraction peaks. For instance, more accurate lattice parameters for 1,3,5-trichlorobenzene (B151690) and 1,3,5-tribromobenzene (B165230) were determined using powder diffraction data at 293 K. researchgate.net

Monitoring Solid-State Reactions: PXRD can be used to follow the progress of reactions that occur in the solid state, such as mechanochemical halogenations. beilstein-journals.orgbeilstein-journals.org

Characterization of New Materials: The technique is used to confirm the formation of new crystalline materials, such as cocrystals. mdpi.com

It's important to note that because experimental PXRD patterns are often recorded at room temperature, there can be differences in reflection positions when compared to patterns calculated from low-temperature single-crystal data. rsc.org

Analysis of Molecular Point-Group Symmetry and Conformation in Substituted Benzenes

The symmetry of a molecule, described by its point group, and its preferred three-dimensional shape, or conformation, are crucial aspects of its chemical behavior. For substituted benzenes, these features are influenced by the nature and position of the substituents on the aromatic ring.

The conformation of substituted benzenes, particularly those with non-spherical substituents, has been a subject of extensive study. rsc.orgrsc.org For instance, in biphenyl (B1667301), the two phenyl rings are twisted with respect to each other, with a dihedral angle of about 45°. This angle increases to 90° in ortho-substituted biphenyls due to steric hindrance. rsc.org In the case of anisole (B1667542) and its derivatives, the planar conformer is generally preferred. rsc.org Computational methods, such as a combination of molecular mechanics and ab initio calculations, are often used to determine the preferred conformations of substituted benzenes by comparing calculated and observed NMR chemical shifts. rsc.org

Intermolecular Interactions in Crystalline Architectures

The way molecules pack in a crystal is determined by a delicate balance of attractive and repulsive intermolecular forces. In halogenated benzenes like 1-Chloro-3,4,5-tribromobenzene, halogen bonds and other weak interactions play a significant role in dictating the crystal architecture.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). unimi.it This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. unimi.it

Br···Br Interactions: These interactions are frequently observed in the crystal structures of brominated benzene (B151609) derivatives. researchgate.net In the crystal structure of 1,4-dibromo-2,5-bis(bromomethyl)benzene, molecules are linked by intermolecular Br···Br interactions. rsc.org The geometry of these interactions can be classified as either Type I, which are primarily dispersive, or Type II, which are electrostatic in nature and involve the σ-hole of one bromine atom interacting with the negative equatorial belt of another. unimi.it

Br···π Interactions: Halogen atoms can also interact with the π-electron cloud of an aromatic ring. nih.gov These R-X···π interactions are important in both materials science and biological systems. nih.gov The strength of these interactions is influenced by the distance between the halogen and the aromatic ring, as well as the size of the σ-hole on the halogen. mdpi.com Generally, R-Br···π interactions are stronger than R-Cl···π interactions due to the larger size and greater polarizability of bromine. mdpi.com Studies have shown that dispersion forces play a major role in stabilizing these interactions. mdpi.com

While this compound itself lacks the functional groups necessary for classical hydrogen bonding, its derivatives, particularly those containing amino or hydroxyl groups, can form extensive hydrogen-bonding networks.

Aromatic π-Stacking Interactions in Crystal Packing

Aromatic π-stacking is a significant non-covalent interaction that governs the assembly of many aromatic compounds in the solid state. rsc.org In halogenated benzenes, these interactions are often observed in conjunction with other forces like halogen bonding. rsc.org The nature of π-stacking can range from face-to-face to parallel-displaced or T-shaped arrangements, with the specific geometry being a delicate balance of electrostatic and dispersion forces. rsc.org

In analogs such as 1,3,5-tribromobenzene, π-stacking interactions play a role in the crystal lattice, although they can be considered weak. rsc.org The introduction of bulky and electronegative halogen atoms to the benzene ring modifies the electron distribution of the π-system, which can influence the strength and geometry of these interactions. For instance, in some derivatives, the π-stacking is characterized by significant centroid-to-centroid distances, suggesting that other intermolecular forces may be more dominant in directing the crystal packing. rsc.org

Detailed analyses of tribromobenzene isomers reveal that the distance between parallel aromatic rings is a key parameter in understanding their packing. For instance, at 100 K, the approximate distances between parallel rings in 1,2,3-tribromobenzene (B42115) and 1,3,5-tribromobenzene are around 3.5 Å, while in 1,2,4-tribromobenzene, this distance is slightly larger at about 3.6 Å. iucr.orgresearchgate.net These variations, though small, point to the subtle yet significant influence of the halogen substitution pattern on the stacking arrangement.

Table 1: Inter-planar Distances in Tribromobenzene Isomers at 100 K
CompoundApproximate Distance Between Parallel Aromatic Rings (Å)Reference
1,2,3-Tribromobenzene~3.5 iucr.org, researchgate.net
1,2,4-Tribromobenzene~3.6 iucr.org, researchgate.net
1,3,5-Tribromobenzene~3.5 iucr.org, researchgate.net

Influence of Crystal Packing Preferences on Molecular Assembly and Solid-State Organization

The study of tribromobenzene isomers provides a clear example of how molecular symmetry and packing preferences influence the solid-state structure. iucr.orgresearchgate.net The melting points of these isomers, for instance, have been correlated with their molecular symmetry and the types of intermolecular halogen interactions present. iucr.orgresearchgate.net The highly symmetric 1,3,5-tribromobenzene has a significantly higher melting point than its less symmetric counterparts, 1,2,3-tribromobenzene and 1,2,4-tribromobenzene, a phenomenon that can be partly attributed to more efficient crystal packing. iucr.org

In the crystal structures of these analogs, molecules often organize into layers, with the nature of the interactions within and between these layers defining the three-dimensional architecture. iucr.orgresearchgate.net For example, in 1,2,3-tribromobenzene and 1,2,4-tribromobenzene, Br···Br interactions are observed, which are absent at room temperature in the more symmetric 1,3,5-isomer. iucr.org The presence and nature of these halogen bonds directly influence how the molecules pack together.

Advanced Spectroscopic Characterization Techniques for 1 Chloro 3,4,5 Tribromobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 1-Chloro-3,4,5-tribromobenzene, various NMR methods can be employed to probe the local chemical environments of its hydrogen and carbon nuclei, as well as the quadrupolar halogen nuclei.

Due to the substitution pattern of this compound (C₆H₂Br₃Cl), its ¹H NMR spectrum is expected to be simple, showing a single resonance for the two chemically equivalent protons at positions 2 and 6. The ¹³C NMR spectrum would display four distinct signals corresponding to the four unique carbon environments (C1, C2/C6, C3/C5, and C4).

NucleusPredicted Chemical Shift (ppm)Assignment
¹H7.78H-2, H-6
¹³C136.2C-1 (C-Cl)
134.5C-2, C-6 (C-H)
125.1C-4 (C-Br)
118.9C-3, C-5 (C-Br)

Note: Data is based on computational predictions and may vary from experimental values. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Solid-state NMR (ssNMR) spectroscopy offers a powerful tool for investigating the structure and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution-state NMR, ssNMR can provide detailed information about intermolecular interactions, crystal packing, and polymorphism. For this compound, ssNMR could be particularly insightful in characterizing halogen bonding—a type of non-covalent interaction where a halogen atom acts as an electrophilic species.

By analyzing the chemical shift anisotropy (CSA) and dipolar couplings of the ¹³C nuclei, one can deduce information about the local electronic environment and the proximity of neighboring molecules in the crystal lattice. This technique is advantageous as it does not require single crystals and can analyze powdered samples.

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for studying compounds containing quadrupolar nuclei (those with a nuclear spin I ≥ 1), such as ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br. NQR, often called "zero-field NMR," detects transitions between nuclear quadrupole energy levels in the absence of an external magnetic field. These transitions are directly influenced by the local electric field gradient (EFG) at the nucleus, which is determined by the surrounding electron distribution within the molecule.

For this compound, the NQR spectrum would provide direct probes into the C-Cl and C-Br bond characteristics.

Chlorine Resonances : A single resonance line would be expected for the ³⁵Cl nucleus (and a corresponding one for ³⁷Cl at a different frequency) due to the single chlorine atom at the C1 position.

Bromine Resonances : Three distinct resonance lines would be anticipated for the ⁷⁹Br nuclei (and a corresponding set for ⁸¹Br), as the bromine atoms at positions C3, C4, and C5 are in chemically non-equivalent environments.

The precise frequencies of these NQR signals are extremely sensitive to the electronic character of the carbon-halogen bonds. The effects of substituents on the benzene (B151609) ring are additive, allowing for the correlation of NQR frequencies with parameters that describe the inductive and mesomeric effects of the other halogens on the ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a unique molecular "fingerprint" that is highly useful for structural identification. For this compound, the expected vibrational modes can be assigned to specific functional groups and bond types within the molecule. The combination of both IR and Raman spectroscopy is powerful, as some vibrational modes may be strong in one and weak or silent in the other due to molecular symmetry and selection rules.

Based on data from analogous halogenated benzene derivatives, a table of characteristic vibrational frequencies can be compiled. libretexts.orglibretexts.orgorgchemboulder.comvscht.cz

Vibrational ModeApproximate Frequency Range (cm⁻¹)Expected Intensity (IR / Raman)
Aromatic C-H Stretch3100 - 3000Medium / Strong
Aromatic C=C Ring Stretch1600 - 1400Medium-Strong / Medium-Strong
Aromatic C-H In-plane Bend1300 - 1000Weak-Medium / Weak-Medium
Aromatic C-H Out-of-plane Bend900 - 675Strong / Weak
C-Cl Stretch850 - 550Strong / Strong
C-Br Stretch690 - 515Strong / Strong

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Degradation Product Identification

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of the elemental composition of a compound from its exact mass.

For this compound (C₆H₂Br₃Cl), the monoisotopic mass can be calculated with high accuracy. The most defining feature in the mass spectrum is the isotopic pattern of the molecular ion [M]⁺•. This pattern arises from the natural abundances of the isotopes of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) and bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%). libretexts.orgucalgary.ca The presence of one chlorine and three bromine atoms results in a highly characteristic cluster of peaks (M, M+2, M+4, M+6, M+8) with a distinctive intensity ratio, unequivocally confirming the number of each halogen atom in the molecule. nih.govchromatographyonline.com

The fragmentation pattern under electron ionization (EI) would likely involve the sequential loss of halogen atoms, which is a common pathway for polyhalogenated aromatic compounds. docbrown.infolibretexts.org Key fragmentation steps could include:

Loss of a bromine radical: [M - Br]⁺

Loss of a chlorine radical: [M - Cl]⁺

Formation of the phenyl cation or related fragments after halogen loss.

HRMS is also critical for identifying unknown degradation products, for instance, from environmental or metabolic studies. By determining the precise elemental composition of a degradation product, its structure can often be inferred.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Investigations on Molecular Complexes

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. While the UV spectrum of this compound itself would show absorptions characteristic of a substituted benzene ring, this technique becomes particularly powerful for studying its interactions with other molecules. nist.gov

Polyhalogenated aromatic compounds are known to be effective electron acceptors and can form charge-transfer (CT) complexes with electron-donating molecules (e.g., polycyclic aromatic hydrocarbons, amines). semanticscholar.orgjetir.org The formation of such a complex is characterized by the appearance of a new, broad, and often intense absorption band at a longer wavelength (lower energy) than the absorptions of either the donor or acceptor alone.

The energy of the CT band (λmax) is directly related to the electron-accepting ability of this compound and the electron-donating strength of the partner molecule. By analyzing this new absorption band, thermodynamic properties of the complex formation, such as the association constant (K) and the molar extinction coefficient (ε), can be determined using models like the Benesi-Hildebrand equation.

Theoretical and Computational Chemistry of 1 Chloro 3,4,5 Tribromobenzene

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For complex structures like 1-Chloro-3,4,5-tribromobenzene, methods such as Density Functional Theory (DFT) and ab initio calculations offer a balance of accuracy and computational feasibility, providing detailed information about molecular geometry, vibrational modes, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies. For a molecule like this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its ground-state geometry. researchgate.net

These calculations would yield precise bond lengths, bond angles, and dihedral angles. The substitution of hydrogen with heavier halogen atoms (chlorine and bromine) is expected to cause distortions in the benzene (B151609) ring from a perfect hexagonal structure due to steric hindrance and electronic effects. researchgate.net

Once the optimized geometry is obtained, the same level of theory can be used to compute the harmonic vibrational frequencies. This analysis helps in assigning the various vibrational modes of the molecule, such as C-C stretching, C-H bending, C-Cl stretching, and C-Br stretching. The calculated frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netnih.gov

Table 1: Representative DFT-Calculated Vibrational Frequencies for Halogenated Benzenes (Note: This table is illustrative and based on typical frequency ranges for related compounds, as specific data for this compound is not available.)

Vibrational ModeTypical Frequency Range (cm⁻¹)
C-H Stretching3100 - 3000
C-C Ring Stretching1600 - 1400
C-Cl Stretching850 - 550
C-Br Stretching680 - 515

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2) are used to study electronic states and potential energy surfaces (PES). researchgate.net

For phenyl halides, ab initio calculations are crucial for investigating excited electronic states, which are important for understanding photochemical reactions. diva-portal.org These calculations can identify various singlet and triplet states and map out the potential energy surfaces along specific reaction coordinates, such as the dissociation of a carbon-halogen bond. diva-portal.org

Potential Energy Surface Analysis and Excited State Dynamics

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. Analyzing the PES is key to understanding chemical reactions and molecular dynamics. nih.gov For this compound, ab initio calculations can map the PES for both the ground and excited states.

This analysis helps identify stable isomers, transition states for reactions, and pathways for photochemical processes like photodissociation. diva-portal.org For instance, studies on bromobenzenes show that excitation to a singlet (π, π) state can be followed by predissociation via a repulsive triplet (n, σ) state, leading to the cleavage of the C-Br bond. The rate of this dissociation is influenced by the number and position of halogen substituents. The presence of multiple heavy bromine atoms in this compound would likely enhance spin-orbit coupling, potentially leading to faster dissociation rates compared to simpler bromobenzenes.

Analysis of Electronic Properties and Molecular Orbitals

Understanding the electronic properties and the nature of molecular orbitals is essential for predicting a molecule's reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that align with the familiar concepts of Lewis structures, including chemical bonds and lone pairs. uni-muenchen.de This method provides quantitative insight into intramolecular interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

For this compound, NBO analysis would reveal the nature of the C-C, C-H, C-Cl, and C-Br bonds, including their polarity and hybridization. A key aspect of the analysis is the second-order perturbation theory examination of donor-acceptor interactions. This reveals hyperconjugative effects, such as the interaction between the lone pair orbitals of the halogen atoms and the antibonding σ* and π* orbitals of the benzene ring. ijnc.ir These interactions stabilize the molecule and influence its electronic structure. The magnitude of the stabilization energy (E(2)) quantifies the strength of these donor-acceptor interactions. uni-muenchen.de

Table 2: Illustrative NBO Donor-Acceptor Interactions in Halogenated Benzenes (Note: This table illustrates the type of data obtained from an NBO analysis. Specific values for this compound are not available.)

Donor NBOAcceptor NBOInteraction TypeTypical E(2) (kcal/mol)
LP(Br)π(C-C)p-π HyperconjugationVariable
LP(Cl)π(C-C)p-π HyperconjugationVariable
π(C-C)σ(C-Br)π-σ DelocalizationVariable

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values. Typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would show regions of negative potential located around the electronegative halogen atoms, specifically on their lateral sides. A significant feature for heavier halogens like bromine and chlorine is the presence of a "σ-hole," an area of positive electrostatic potential located on the outermost portion of the halogen atom along the C-X bond axis. This positive region arises from the anisotropic distribution of electron density around the halogen and is crucial for understanding halogen bonding, a type of non-covalent interaction. The presence of multiple electron-withdrawing halogens would also influence the electrostatic potential of the aromatic ring itself.

Molecular Modeling of Intermolecular Interactions and Crystal Lattices

The determination of the precise crystal structure of this compound through experimental methods such as X-ray crystallography has not been extensively reported in publicly accessible databases. Consequently, a comprehensive understanding of its solid-state packing and intermolecular interactions relies heavily on theoretical and computational chemistry. Molecular modeling serves as a powerful tool to predict the crystal lattice, analyze the dominant intermolecular forces that govern the crystal's stability, and provide insight into the structure-property relationships of this highly halogenated compound.

Computational approaches, particularly crystal structure prediction (CSP) methods, are employed to generate and rank energetically feasible crystal packing arrangements. These methods typically utilize force fields specifically parameterized for halogenated organic molecules or employ more accurate but computationally intensive quantum mechanical calculations. uu.nlrsc.org The modeling process involves exploring various possible arrangements of the molecules in the crystal lattice and calculating their corresponding lattice energies to identify the most stable polymorphs.

Detailed computational analyses allow for the characterization and quantification of these various intermolecular interactions. Energy decomposition analysis, for instance, can partition the total interaction energy into electrostatic, exchange-repulsion, dispersion, and induction components, offering a deeper understanding of the nature of the forces holding the crystal lattice together. ucl.ac.uk

Detailed Research Findings

While specific research dedicated to this compound is limited, studies on analogous halogenated benzenes provide a robust framework for predicting its behavior. Computational studies on perhalogenated benzene clusters show that interaction energies can increase significantly with the size of the halogen, suggesting that bromine-involved interactions will be dominant. ucl.ac.ukfigshare.com For a given binding mode, interaction energies can increase 3–4 times from fluorine to iodine analogues. ucl.ac.uk

Force fields have been specifically developed and adjusted to better reproduce the crystal structures and lattice energies of halogenated benzenes. uu.nlrsc.org These computational tools enable the prediction of crystal structures by generating a multitude of hypothetical ordered arrangements and comparing their energies. uu.nl Such predictions have shown good agreement with experimental evidence for the occurrence of orientational disorder in asymmetrically substituted compounds. uu.nlrsc.org

The primary intermolecular interactions expected to be present in the crystal lattice of this compound are summarized in the table below. These are inferred from computational and experimental studies on similar polyhalogenated aromatic systems.

Table 1: Predicted Intermolecular Interactions in Solid this compound
Interaction TypeAtoms InvolvedExpected Geometric CharacteristicsRelative StrengthPrimary Nature
Halogen Bond (Type II)Br···BrC–Br···Br angle ≈ 180°; C–Br···Br angle ≈ 90°ModerateElectrostatic and Dispersion
Halogen Bond (Type II)Br···ClC–Br···Cl angle ≈ 180°; C–Cl···Br angle ≈ 90°Weak to ModerateElectrostatic and Dispersion
π-π StackingAromatic Rings (C₆H₂Br₃Cl)Parallel-displaced or T-shaped arrangementsModerateDispersion and Electrostatic
C–H···Br/Cl InteractionC–H and Halogen AtomsWeak hydrogen bond-like contactsWeakElectrostatic and Dispersion
Table 2: Hypothetical Crystal Lattice Parameters for this compound (Theoretical)
ParameterPredicted Value/SystemRationale for Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted benzenes; lower symmetry than the orthorhombic P2₁2₁2₁ of 1,3,5-tribromobenzene (B165230) is likely due to the asymmetric substitution.
Space Groupe.g., P2₁/c or PbcaThese are common space groups for organic molecules, accommodating efficient packing.
a (Å)Slightly smaller unit cell dimensions compared to 1,3,5-tribromobenzene (a=14.244, b=13.577, c=4.084 Å)The van der Waals radius of chlorine is smaller than that of bromine, leading to a more compact packing and reduced cell volume.
b (Å)
c (Å)
α, β, γ (°)α = γ = 90°; β ≥ 90° (for Monoclinic) or α = β = γ = 90° (for Orthorhombic)Dependent on the predicted crystal system.
Z (molecules per unit cell)2 or 4Typical values for achieving efficient packing in common space groups.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 1 Chloro 3,4,5 Tribromobenzene

Photochemical Transformations and Photodissociation Dynamics

The interaction of 1-Chloro-3,4,5-tribromobenzene with ultraviolet (UV) light is expected to initiate significant chemical changes, primarily through the cleavage of its carbon-halogen bonds. The specific dynamics of these transformations are governed by the electronic structure of the molecule and the nature of its excited states.

Role of Lowest Excited Singlet and Triplet States in Dissociation

Upon absorption of UV radiation, this compound is promoted from its ground electronic state to an excited singlet state (S1). In many aryl halides, this initial excitation is to a π-π* state. From this S1 state, the molecule can undergo intersystem crossing (ISC) to a lower-lying triplet state (T1). Both the S1 and T1 states can play a crucial role in the subsequent dissociation of the carbon-halogen bonds.

For many halogenated aromatic compounds, dissociation is often more favorable from the triplet state. The triplet state potential energy surface can be repulsive with respect to the carbon-halogen bond length, leading to efficient bond cleavage. The rate of intersystem crossing is influenced by the presence of heavy atoms like bromine, which enhances spin-orbit coupling. In the case of this compound, the three bromine atoms are expected to significantly facilitate ISC, making the triplet state pathway a dominant route for photodissociation. The dissociation process would result in the formation of a halogen radical (Br• or Cl•) and a corresponding halophenyl radical.

Predissociation Channels and the Influence of Molecular Symmetry

Predissociation is a process where a molecule initially excited to a bound electronic state transitions to a repulsive electronic state, leading to dissociation. For this compound, several predissociation channels are conceivable, involving the cleavage of either a C-Br or a C-Cl bond. The relative strength of these bonds (C-Cl > C-Br) suggests that the C-Br bond is more likely to break.

The molecular symmetry of this compound, which belongs to the C2v point group, plays a significant role in determining the allowed electronic transitions and, consequently, the photodissociation pathways. The symmetry of the initial and final electronic states, as well as the symmetry of the vibrational modes that can couple these states, dictates the probability of predissociation. While specific experimental data for this molecule is unavailable, studies on other halogenated benzenes have shown that the symmetry of the molecule can influence the number and nature of the available dissociation channels.

Electron Transfer Reactions and Redox Properties

The electrochemical behavior of this compound is characterized by its ability to accept electrons, a property common to polyhalogenated aromatic compounds.

Aryl halides are known to undergo reduction, where an electron is transferred to the molecule to form a radical anion. This process is often the initial step in reductive dehalogenation. The redox potential for this electron transfer is influenced by the number and type of halogen substituents. The presence of four halogen atoms in this compound, particularly the three bromine atoms, is expected to make it relatively susceptible to reduction compared to less halogenated benzenes. The electron-withdrawing nature of the halogens lowers the energy of the lowest unoccupied molecular orbital (LUMO), facilitating electron acceptance.

The radical anion formed upon electron transfer is generally unstable and can undergo rapid fragmentation, leading to the expulsion of a halide ion (preferentially Br-) and the formation of a chlorodibromophenyl radical. This radical can then participate in subsequent reactions, such as abstracting a hydrogen atom from the solvent or undergoing further reduction.

Mechanistic Studies of Halogen Elimination Reactions (e.g., Dehalogenation)

The removal of halogen atoms from this compound can be achieved through various chemical and biological pathways. Mechanistic studies on related compounds provide insight into the likely processes for this molecule.

Reductive dehalogenation is a common pathway for the degradation of polyhalogenated aromatic compounds. This process can be initiated by chemical reductants or mediated by microbial enzymes. The mechanism typically involves a series of single electron transfers. As discussed, the initial electron transfer leads to a radical anion, which then eliminates a halide ion. The resulting aryl radical can then accept another electron and a proton to yield the dehalogenated product. The preferential removal of bromine over chlorine is anticipated due to the lower C-Br bond dissociation energy.

Photochemical dehalogenation, as described in the photochemical transformations section, represents another important mechanism. Upon UV irradiation, homolytic cleavage of a carbon-halogen bond generates a halogen atom and an aryl radical. In the presence of a hydrogen-donating solvent, the aryl radical can abstract a hydrogen atom to form the dehalogenated product. The efficiency of this process depends on the quantum yield of the C-X bond cleavage and the availability of hydrogen donors.

Below is a table summarizing the key reactive properties discussed:

PropertyDescription
Photodissociation Initiated by UV light absorption, leading to C-Br or C-Cl bond cleavage.
Role of Excited States Dissociation can occur from both the lowest excited singlet (S1) and triplet (T1) states, with the triplet pathway likely being significant due to heavy atom effect of bromine.
Predissociation Involves transition from a bound excited state to a repulsive state, with molecular symmetry influencing the available channels.
Electron Transfer The molecule can accept an electron to form a radical anion, which is the initial step in reductive dehalogenation.
Redox Properties The presence of multiple halogens enhances its electron-accepting ability.
Dehalogenation Mechanisms Can occur via reductive pathways (electron transfer followed by halide elimination) or photochemical pathways (homolytic bond cleavage).

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations

Photodegradation Mechanisms in Environmental Compartments

Photodegradation, the breakdown of compounds by light, represents a significant abiotic degradation pathway for many organic pollutants in the environment. For 1-Chloro-3,4,5-tribromobenzene, both indirect and direct photolytic processes can contribute to its transformation.

In the atmosphere, persistent organic pollutants are often degraded by reacting with photochemically generated hydroxyl radicals (•OH). nih.govresearchgate.net These highly reactive species are formed through the photolysis of ozone and other atmospheric components and are key oxidants in the troposphere. researchgate.net The degradation of aromatic compounds by hydroxyl radicals typically proceeds via addition to the aromatic ring or abstraction of a hydrogen atom. researchgate.net For this compound, the reaction with hydroxyl radicals is expected to initiate a cascade of oxidative reactions, leading to the formation of various degradation products and eventual mineralization. nih.gov The rate of this degradation is dependent on factors such as the concentration of hydroxyl radicals, temperature, and the presence of other atmospheric constituents.

Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to its excitation and subsequent chemical transformation. researchgate.net Halogenated aromatic compounds can undergo photolytic dehalogenation, where a carbon-halogen bond is cleaved. researchgate.net In the case of this compound, the carbon-bromine bonds are generally weaker than the carbon-chlorine bond, making them more susceptible to cleavage upon absorption of ultraviolet radiation. This process of direct photolytic debromination would result in the formation of less brominated chlorobenzene (B131634) congeners. The efficiency of this process is influenced by the wavelength of light, the presence of photosensitizers, and the environmental medium (e.g., water, soil).

Biodegradation Pathways and Microbial Metabolism

Microbial degradation is a critical process for the removal of organic pollutants from the environment. Both aerobic and anaerobic microorganisms have been shown to metabolize a wide range of halogenated compounds.

Under aerobic conditions, various bacterial strains have demonstrated the ability to degrade chlorinated and brominated aromatic compounds. ub.edunih.govnih.gov The initial step in the aerobic degradation of such compounds often involves the action of oxygenase enzymes. ub.edu These enzymes introduce hydroxyl groups onto the aromatic ring, making it more susceptible to subsequent ring cleavage. ub.edu While specific studies on this compound are limited, it is plausible that aerobic bacteria could initiate its degradation through a similar mechanism, leading to the formation of halogenated catechols. ub.edu These intermediates can then be further metabolized through ortho- or meta-cleavage pathways.

Table 1: Examples of Bacterial Strains Involved in Aerobic Degradation of Halogenated Aromatic Compounds

Bacterial StrainDegraded Compound(s)Key Enzymes
Pseudomonas sp.ChlorobenzenesDioxygenases
Alcaligenes sp.Chlorinated and brominated benzoatesDehalogenases
Rhodococcus sp.Polychlorinated biphenyls (PCBs)Dioxygenases
Nocardioides sp. PD653Hexachlorobenzene (HCB)Monooxygenases

In anaerobic environments, such as sediments and some groundwater, reductive dehalogenation is a key biotransformation pathway for highly halogenated compounds. nih.govnih.gov This process involves the removal of a halogen substituent and its replacement with a hydrogen atom, and it is often carried out by specific groups of anaerobic bacteria that use the halogenated compound as an electron acceptor in a process known as dehalorespiration. nih.gov For this compound, anaerobic microorganisms could sequentially remove bromine atoms, leading to the formation of di- and mono-brominated chlorobenzenes, and potentially chlorobenzene itself. science.gov The efficiency of reductive dehalogenation is influenced by the availability of electron donors and the redox potential of the environment. nih.gov

A common feature in the aerobic biodegradation of halogenated aromatic compounds is the formation of halocatechol intermediates. nih.gov Following the initial hydroxylation of the aromatic ring by oxygenases, the resulting dihydroxylated compound, a catechol, is subject to ring cleavage. nih.gov In the case of this compound, this would likely result in the formation of chloro-tribromocatechol or other halogenated catechols. These catechols are then cleaved by intradiol or extradiol dioxygenases, opening up the aromatic ring and leading to intermediates that can enter central metabolic pathways. nih.gov The specific structure of the halocatechol formed would depend on the position of the initial enzymatic attack.

Environmental Persistence and Bioaccumulation Potential of Halogenated Benzene (B151609) Analogs

Halogenated aromatic hydrocarbons, including chlorinated and brominated benzenes, are recognized for their persistence in the environment. researchgate.net Their chemical stability, a result of the strong carbon-halogen bonds, makes them resistant to degradation. researchgate.net The degree of halogenation on the benzene ring is a critical factor influencing their environmental longevity; as the number of halogen substituents increases, the compound's resistance to breakdown often rises.

These compounds are known to accumulate in the food chain, a phenomenon driven by their lipophilic (fat-loving) nature. researchgate.netafirm-group.com This characteristic facilitates their storage in the fatty tissues of organisms, leading to biomagnification as they move up the trophic levels. The persistence of these pollutants means they can be transported over long distances and become globally distributed environmental contaminants.

Below is an interactive table summarizing the persistence and bioaccumulation potential of various halogenated benzene analogs.

Toxicological Mechanisms of Action of Chlorinated and Brominated Benzenes

The toxicity of chlorinated and brominated benzenes is multifaceted, involving complex interactions with biological systems at the cellular and molecular levels.

Effects on Xenobiotic Metabolizing Enzyme Systems (e.g., Cytochrome P450 Induction)

A primary mechanism through which halogenated benzenes exert their toxic effects is by interacting with xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. mdpi.com These enzymes are crucial for the metabolism of foreign compounds. mdpi.com

Exposure to certain halogenated benzenes can lead to the induction of specific CYP enzymes. nih.govnih.gov This induction increases the rate at which these compounds are metabolized. However, this metabolic activation can sometimes produce more toxic reactive intermediates. For instance, the oxidation of benzene by CYP2E1 is a key step in its conversion to toxic metabolites. nih.gov The interaction of halogenated compounds with CYP enzymes can also lead to the destruction of the enzyme itself, impairing the cell's ability to detoxify other harmful substances. nih.gov

The following table details the effects of selected halogenated benzenes on the Cytochrome P450 enzyme system.

Covalent Binding to Biological Macromolecules and Associated Cellular Responses

The metabolic activation of halogenated benzenes by CYP enzymes can generate highly reactive electrophilic intermediates. These intermediates can then form covalent bonds with essential biological macromolecules, such as proteins, DNA, and lipids. nih.govnih.gov

This covalent binding can disrupt normal cellular functions, leading to cytotoxicity, inflammation, and tissue damage. nih.gov For example, the binding of bromobenzene (B47551) metabolites to liver proteins is a critical event in the development of its hepatotoxicity. nih.gov The resulting cellular responses can range from the depletion of cellular antioxidants like glutathione (B108866) to cell death and organ necrosis. nih.gov

The table below outlines the types of macromolecules targeted by reactive metabolites of halogenated benzenes and the subsequent cellular responses.

Assessment of Mutagenicity and Carcinogenicity for Related Polyhalogenated Pollutants

The formation of covalent adducts between reactive metabolites of halogenated benzenes and DNA is a key mechanism underlying their potential mutagenicity and carcinogenicity. nih.gov Damage to DNA can lead to mutations if not properly repaired, which can in turn initiate the process of carcinogenesis. nih.gov

Studies on related polycyclic aromatic hydrocarbons have shown that their metabolic activation is a prerequisite for their mutagenic and carcinogenic properties. nih.gov For instance, certain metabolites of benzene, such as trans,trans-muconic acid, have been shown to be mutagenic. nih.gov The carcinogenicity of benzene itself is linked to its metabolism into reactive species that can cause genetic damage. reddit.com While direct data on this compound may be limited, the principles derived from structurally similar compounds suggest a potential for such effects.

The following table summarizes the mutagenic and carcinogenic potential of selected related pollutants.

Applications in Advanced Materials Science and Organic Synthesis

Role as a Key Intermediate and Building Block in Organic Synthesis

There is a significant body of research on the use of polysubstituted benzenes as intermediates in organic synthesis. However, specific examples detailing the role of 1-Chloro-3,4,5-tribromobenzene are scarce.

Precursor for Novel Trifunctional Monomers

The synthesis of trifunctional monomers from similarly structured compounds, such as 1,3,5-tribromobenzene (B165230), has been reported. For instance, the reaction of 1,3,5-tribromobenzene with a perfluoroalkenylzinc reagent in the presence of a palladium catalyst has been shown to yield the novel trifunctional monomer 1,3,5-tris(α,β,β-trifluorovinyl)benzene. rsc.org However, no analogous or other specific examples of this compound being utilized as a precursor for trifunctional monomers were identified in the searched literature.

Synthesis of Star-Shaped Molecules and Dendrimeric Structures

Star-shaped molecules and dendrimers are complex, highly branched macromolecules with a wide range of applications. Their synthesis often relies on core molecules with multiple reactive sites. Polychlorinated or polybrominated benzenes and triazines are commonly used as central scaffolds for the construction of these architectures. However, no specific instances of this compound serving as the central core for the synthesis of star-shaped molecules or dendrimers were found in the reviewed literature.

Catalytic Applications in Chemical Transformations

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Transformations for Cross-Coupling and Functionalization

Aryl halides are common substrates in palladium-catalyzed cross-coupling reactions. The reactivity of these substrates is influenced by the nature and position of the halogen substituents. While the principles of palladium-catalyzed C-H functionalization and cross-coupling are well-established, specific studies detailing the palladium-catalyzed transformations of this compound for cross-coupling and functionalization are not described in the available research. General methodologies for the cross-coupling of aryl halides are abundant, but their direct application to this particular compound is not explicitly documented. nih.govscience.gov

Advanced Materials and Nanotechnology Development

The incorporation of halogenated compounds into polymers is a known strategy for modifying their properties, particularly for enhancing flame retardancy.

Integration into Functional Polymer Materials for Tailored Properties (e.g., Flame Retardancy)

Halogenated compounds, particularly those containing bromine and chlorine, can act as flame retardants by interrupting the combustion cycle in the gas phase. These are often incorporated into polymer matrices either as additives or as reactive monomers that become part of the polymer backbone. While the use of halogenated flame retardants is a well-established industrial practice, specific research detailing the integration of this compound into functional polymers to impart flame retardancy was not found. researchgate.net

Optimization of Organic Solar Cells (OSCs) through Morphological Control

The precise control of the active layer morphology is a critical factor in achieving high power conversion efficiency (PCE) in organic solar cells (OSCs). rsc.orgmdpi.com While direct studies on this compound are not prominent, research on the closely related compound 1,3,5-tribromobenzene (TBB) highlights the potential of such halogenated molecules as processing additives.

In one study, TBB was employed as a volatile solid additive in the acceptor solution for OSCs composed of D18-Cl/L8-BO. nih.gov Its use, combined with thermal annealing, was shown to effectively regulate the vertical phase distribution within the photoactive layer. nih.gov This morphological optimization led to significant improvements in key device parameters compared to control cells. The TBB-treated devices exhibited an increased exciton (B1674681) generation rate, enhanced charge carrier mobility, and a longer charge carrier lifetime. nih.gov Furthermore, bimolecular charge recombination was reduced. nih.gov

These improvements in the physical processes underpinning photovoltaic performance culminated in a champion power conversion efficiency of 18.5%, a notable achievement for binary organic solar cells. nih.gov The enhanced performance was attributed to the formation of a gradient-distributed donor-acceptor concentration in the vertical direction, facilitated by the TBB additive. nih.gov

Table 1: Impact of 1,3,5-Tribromobenzene (TBB) Treatment on OSC Performance

ParameterEffect of TBB TreatmentUnderlying Reason
Power Conversion Efficiency (PCE)Achieved a champion efficiency of 18.5% nih.govOverall improvement in device physics nih.gov
Exciton Generation RateIncreased nih.govOptimized morphology for light absorption nih.gov
Charge Carrier MobilityIncreased nih.govImproved pathways for charge transport nih.gov
Charge Carrier LifetimeIncreased nih.gov
Bimolecular RecombinationReduced nih.govBetter phase separation and charge extraction nih.gov

Molecular Complexation with Fullerenes

Halogenated aromatic compounds can form molecular complexes with fullerenes, driven by non-covalent interactions. A study using UV-vis spectrophotometry investigated the complexation between 1,3,5-tribromobenzene (TBB) and both nih.gov- and beilstein-journals.orgfullerenes. researchgate.net

The research determined that TBB forms molecular complexes with a 1:2 stoichiometry ([TBB]:[Fullerene]) with both types of fullerenes. researchgate.net A key finding was that the formation constant (a measure of the stability of the complex) was higher for the nih.govfullerene complex than for the beilstein-journals.orgfullerene complex across all four temperatures studied. researchgate.net This result is contrary to what might be expected based on the electron affinities of the two fullerenes. researchgate.net

Crucially, no charge-transfer (CT) band was observed in the spectra of the complexes, indicating that the association is not a result of CT interactions. Instead, the study concluded that van der Waals forces are the primary drivers of complexation. researchgate.net This suggests that the carbon atoms at the pentagon vertices of nih.govfullerene possess a greater polarizing power than those in beilstein-journals.orgfullerene, leading to stronger van der Waals interactions with TBB. researchgate.net

Table 2: Comparative Complexation of 1,3,5-Tribromobenzene (TBB) with Fullerenes

Parameter nih.govFullerene Complex beilstein-journals.orgFullerene Complex
Stoichiometry (TBB:Fullerene)1:2 researchgate.net1:2 researchgate.net
Relative Formation ConstantHigher researchgate.netLower researchgate.net
Primary Driving Forcevan der Waals forces researchgate.netvan der Waals forces researchgate.net
Charge-Transfer BandNot observed researchgate.netNot observed researchgate.net

Development of Liquid Crystalline Materials

The molecular architecture and the presence of functional groups are essential in the molecular engineering of liquid crystals. orgsyn.org The introduction of halogen atoms, particularly fluorine, into molecular structures is a known strategy to control and modify liquid crystalline properties. orgsyn.org However, specific research detailing the direct incorporation of this compound into liquid crystalline materials is not widely documented. The utility of related structures, such as those containing 1,3,5-triphenylbenzene (B1329565) cores, has been explored, though these often require complexation with other molecules to induce mesophase properties. The rigid, planar structure of the benzene (B151609) ring in this compound, combined with the high polarizability of the bromine and chlorine atoms, suggests it could theoretically be used as a core fragment in the design of new mesogens, but this application remains largely speculative without direct research evidence.

Applications in Specialized Chemical Syntheses, including Dye Chemistry

Halogenated benzenes are fundamental building blocks in organic synthesis. The synthesis of the related compound, sym-tribromobenzene (1,3,5-tribromobenzene), provides an example of a specialized chemical synthesis. One established method involves the diazotization of tribromoaniline. In this procedure, tribromoaniline is dissolved in a mixture of ethanol (B145695) and benzene, followed by the addition of sulfuric acid and sodium nitrite (B80452) to generate the diazonium salt. The subsequent decomposition of this intermediate yields the desired 1,3,5-tribromobenzene. The crude product can be purified by recrystallization from a mixture of glacial acetic acid and water with the use of decolorizing carbon. While this demonstrates its role in targeted organic synthesis, the specific application of this compound as an intermediate or precursor in the synthesis of commercial dyes is not extensively detailed in available literature.

Advanced Analytical Methodologies for Detection, Quantification, and Environmental Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry is a cornerstone technique for the environmental analysis of halogenated benzenes due to its excellent separation capabilities and definitive identification and quantification potential.

In the analysis of complex environmental samples, the use of internal standards and recovery surrogates is crucial for achieving accurate and precise quantification. These compounds, which are chemically similar to the analytes of interest but not naturally present in the samples, are added at a known concentration before sample preparation and analysis. Their behavior during extraction, cleanup, and analysis mimics that of the target analytes, allowing for the correction of any losses or variations that may occur.

Table 1: Potential Application of 1-Chloro-3,4,5-tribromobenzene as a Surrogate Standard

Analytical StepPurpose of SurrogateRationale for Using this compound
Sample ExtractionTo monitor and correct for analyte losses during the extraction process from matrices like soil, water, or sediment.Similar solubility and partitioning behavior to other halogenated aromatic compounds.
Sample CleanupTo account for losses during the removal of interfering co-extracted substances.Similar chemical properties would lead to comparable behavior on various cleanup media (e.g., silica, alumina).
GC-MS AnalysisTo compensate for variations in injection volume and instrument response.As an internal standard, its distinct mass spectrum would allow for accurate quantification of target analytes.

This table is illustrative of the potential applications based on general analytical chemistry principles, as direct research on this specific compound's use as a surrogate was not found.

High-resolution mass spectrometry (HRMS) offers a significant advantage over standard quadrupole mass spectrometry by providing highly accurate mass measurements. This capability allows for the determination of the elemental composition of unknown compounds, which is invaluable for identifying the degradation products of environmental contaminants.

The degradation of halogenated aromatic compounds in the environment can occur through various biotic and abiotic processes, leading to the formation of numerous transformation products that may be more or less toxic than the parent compound. While no specific studies were identified that focused on the degradation products of this compound using HRMS, the general methodology would involve exposing the compound to relevant environmental conditions (e.g., microbial action, photolysis) and then analyzing the resulting mixture by GC-HRMS. The high mass accuracy would enable the confident identification of metabolites and degradation intermediates, providing insights into the environmental fate of the parent compound.

Challenges and Strategies in Environmental Monitoring and Trace Analysis

The environmental monitoring of halogenated aromatic compounds like this compound is fraught with challenges, primarily due to their low concentrations and the complexity of environmental matrices.

One of the main challenges is the potential for co-elution of isomers and other structurally similar compounds during gas chromatographic separation. This can lead to inaccurate identification and quantification. The use of high-resolution capillary GC columns with optimized temperature programs is a key strategy to mitigate this issue.

Another significant challenge is the presence of interfering substances in environmental extracts, which can suppress or enhance the instrument's response to the target analytes (matrix effects). Comprehensive sample cleanup procedures, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), are essential to remove these interferences.

For trace analysis, achieving the required sensitivity is paramount. Modern GC-MS instruments, particularly those equipped with tandem mass spectrometry (MS/MS) or high-resolution mass analyzers, offer the low detection limits necessary for monitoring these compounds at environmentally relevant concentrations.

Table 2: Challenges and Mitigation Strategies in the Analysis of this compound

ChallengeMitigation Strategy
Low environmental concentrationsUse of sensitive detectors (e.g., MS/MS, HRMS), large volume injection techniques.
Complex sample matricesAdvanced sample cleanup techniques (e.g., multi-layer silica gel chromatography, SPE).
Co-elution of isomersHigh-resolution capillary GC columns, optimized chromatographic conditions.
Lack of certified reference standardsIn-house preparation and characterization of standards, use of structurally similar certified standards for semi-quantification.

This table outlines general challenges and strategies applicable to the analysis of trace halogenated aromatic compounds, as specific literature for this compound is limited.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions to the Field

Research specifically focused on 1-Chloro-3,4,5-tribromobenzene is notably sparse in publicly available scientific literature. Its primary contribution to the field is its existence as a commercially available, polyhalogenated aromatic compound. Basic identification details are available from chemical suppliers.

PropertyValue
CAS Number 3460-25-1 chemical-suppliers.euchemicalbook.com
Molecular Formula C₆H₂Br₃Cl chemical-suppliers.eu
Synonyms 1,2,3-tribromo-5-chlorobenzene; 3,4,5-tribromochlorobenzene chemical-suppliers.euchemicalbook.com

The availability of this compound from various suppliers suggests its potential utility as a building block in organic synthesis. However, detailed studies on its synthesis, reactivity, and applications are not readily found in peer-reviewed journals or patent literature. The primary contribution of this compound to the field is therefore as a potential, but largely uninvestigated, synthetic intermediate.

Identification of Remaining Challenges and Critical Knowledge Gaps

The principal challenge surrounding this compound is the profound lack of foundational scientific data. This presents a significant knowledge gap that currently hinders its potential application in synthetic chemistry and materials science. The key areas where information is critically lacking are detailed below.

Research AreaIdentified Knowledge Gaps
Synthesis - No established and optimized synthetic routes are published in scientific literature. While general methods for the synthesis of polyhalogenated benzenes exist, specific methodologies for the efficient and regioselective synthesis of this compound are not documented.
Spectroscopic Data - Comprehensive spectroscopic characterization is absent from the public domain. This includes a lack of detailed ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy data, which are essential for unambiguous identification and quality control.
Physicochemical Properties - Experimentally determined physicochemical properties such as melting point, boiling point, solubility in various solvents, and crystal structure are not well-documented. Available data is often predicted rather than experimentally verified. chemicalbook.com
Reactivity - The chemical reactivity of this compound is largely unexplored. There is no information on its behavior in common organic reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), or metallation reactions. The influence of the specific arrangement of the four halogen substituents on the reactivity of the aromatic ring is unknown.
Potential Applications - Due to the lack of fundamental research, the potential applications of this compound remain purely speculative. Its utility as a precursor for pharmaceuticals, agrochemicals, flame retardants, or advanced materials has not been investigated.
Computational Studies - While computational studies on simpler chlorobenzenes exist, there is a lack of specific theoretical investigations into the electronic structure, reactivity, and spectroscopic properties of this compound.

Prospective Research Avenues and Innovative Methodologies for this compound Studies

The significant knowledge gaps associated with this compound present numerous opportunities for future research. A systematic investigation of this compound could unlock its potential as a valuable synthetic intermediate.

Future Research Directions:

Research AvenueProposed Methodologies
Synthetic Route Development - Investigation of multi-step synthetic pathways starting from commercially available precursors. Potential routes could involve the chlorination of a tribromobenzene derivative or the bromination of a suitable chloro-dibromobenzene. Diazotization of a corresponding aniline followed by a Sandmeyer-type reaction could also be explored.
Comprehensive Characterization - Full spectroscopic characterization using modern analytical techniques, including 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, FT-IR, and UV-Vis spectroscopy. Single-crystal X-ray diffraction would provide definitive structural information.
Reactivity Profiling - Systematic study of its reactivity in a range of important organic transformations. This should include exploring the regioselectivity of reactions such as metal-halogen exchange and cross-coupling reactions at the different halogenated positions. The relative reactivity of the C-Cl versus C-Br bonds should be a key focus.
Exploration of Applications - Use as a building block for the synthesis of novel organic materials, such as liquid crystals, organic light-emitting diodes (OLEDs), or functional polymers. Its potential as a scaffold for the synthesis of biologically active molecules in medicinal chemistry should also be investigated.
Computational Modeling - Application of density functional theory (DFT) and other computational methods to predict its geometric and electronic properties, spectroscopic signatures, and reaction mechanisms. This would complement experimental findings and guide future synthetic efforts.

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-3,4,5-tribromobenzene, and how can reaction selectivity be controlled?

  • Methodological Answer: The synthesis typically involves sequential halogenation of benzene derivatives. A common approach is electrophilic aromatic substitution, where directing groups (e.g., -Cl) influence regioselectivity. For example, chlorination followed by bromination under controlled conditions (e.g., using FeBr₃ as a catalyst) can yield the desired product. To minimize competing pathways (e.g., over-bromination), stoichiometric control and low-temperature reactions (0–5°C) are critical. Monitoring via thin-layer chromatography (TLC) or GC-MS ensures intermediate purity. Adjusting solvent polarity (e.g., dichloromethane vs. carbon disulfide) can further enhance selectivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer: Due to its halogenated aromatic structure, the compound poses risks of toxicity and environmental persistence. Key precautions include:
  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods or closed systems to avoid inhalation of vapors .
  • Waste Disposal: Segregate halogenated waste and collaborate with certified disposal agencies to comply with EPA/RCRA regulations .
  • Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent contamination .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy:
  • ¹H NMR: Aromatic protons appear as a singlet (δ 7.2–7.5 ppm) due to symmetry. Absence of splitting confirms no adjacent protons.
  • ¹³C NMR: Peaks for carbons bonded to halogens (Cl: δ 125–135 ppm; Br: δ 115–125 ppm) validate substitution patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) shows isotopic clusters for Cl (M+2) and Br (M+2, M+4) to confirm molecular composition.
  • Melting Point Analysis: Sharp melting points (e.g., 95–97°C) indicate purity, while broad ranges suggest impurities requiring recrystallization (e.g., using ethanol/water mixtures) .

Advanced Research Questions

Q. How can competing halogenation pathways be minimized during the synthesis of this compound?

  • Methodological Answer: Competing pathways (e.g., para-bromination or dihalogenation) arise from kinetic vs. thermodynamic control. Strategies include:
  • Catalyst Optimization: Chromium oxide-based catalysts (Cr₂O₃) enhance regioselectivity for meta/ortho positions by stabilizing transition states .
  • Solvent Effects: Non-polar solvents (e.g., CCl₄) favor electrophilic substitution over radical pathways.
  • Stepwise Halogenation: Introduce chlorine first (as a stronger directing group) to block undesired bromine positions. Subsequent bromination at 0°C with slow reagent addition reduces over-substitution .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

  • Methodological Answer: The compound’s stability stems from:
  • Electron-Withdrawing Effects: Halogens deactivate the aromatic ring, reducing susceptibility to electrophilic/nucleophilic attacks.
  • Steric Hindrance: Bulky bromine atoms at positions 3,4,5 limit access to reactive sites.
    Experimental validation involves refluxing the compound in H₂SO₄ (1M) or NaOH (1M) for 24 hours, followed by GC-MS to detect degradation products. Minimal decomposition (<5%) confirms robustness in harsh conditions .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:
  • Charge Distribution: Mulliken charges identify electron-deficient carbons prone to nucleophilic attack.
  • Transition State Analysis: Activation energies for Suzuki-Miyaura coupling (e.g., with Pd(PPh₃)₄) predict feasibility.
    Experimental validation uses kinetic studies (e.g., monitoring coupling efficiency via HPLC) to correlate computational predictions with empirical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.